N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide
Description
This compound belongs to the quinoline-carboxamide family, characterized by a 1,3,4-thiadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 5 and a quinoline-2-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10(2)9-14-19-20-16(22-14)18-15(21)13-8-7-11-5-3-4-6-12(11)17-13/h3-8,10H,9H2,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOTFMDDWKXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
The precursor 2-methylpropyl thiosemicarbazide is prepared by reacting 2-methylpropyl isothiocyanate with hydrazine hydrate in ethanol at 0–5°C. This exothermic reaction proceeds quantitatively over 2 hours, yielding a white crystalline product after recrystallization from ethanol.
Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazide undergoes cyclodehydration in the presence of concentrated sulfuric acid or phosphoric acid at 80–90°C. Acid catalysis promotes the elimination of ammonia and the formation of the thiadiazole ring. The reaction is monitored via thin-layer chromatography (TLC) until completion (4–6 hours). The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (mp 112–114°C).
Preparation of Quinoline-2-Carboxylic Acid
The quinoline-2-carboxylic acid moiety is synthesized via the Gould-Jacobs reaction or derived from commercially available precursors.
Gould-Jacobs Cyclization
Aniline derivatives react with diethyl ethoxymethylenemalonate under reflux conditions (120°C, 8 hours) to form ethyl quinoline-3-carboxylate intermediates. Subsequent hydrolysis with aqueous NaOH (10%) at 100°C yields quinoline-3-carboxylic acid, which is isomerized to quinoline-2-carboxylic acid using H2SO4 at 150°C.
Carboxamide Coupling: Thiadiazole-Quinoline Conjugation
The final step involves coupling 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine with quinoline-2-carbonyl chloride.
Schotten-Baumann Reaction
A solution of the thiadiazole amine in dry acetone is added dropwise to quinoline-2-carbonyl chloride in the presence of potassium carbonate (K2CO3) at 0–5°C. The mixture is stirred overnight, after which the solvent is evaporated, and the residue is washed with ice-cold water to remove inorganic salts. The crude product is recrystallized from ethanol to afford N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide as a white crystalline solid (yield: 72–78%).
Coupling Agent-Mediated Synthesis
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The amine and carboxylic acid are stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via flash chromatography (yield: 65–70%).
Optimization Studies and Comparative Analysis
Solvent and Temperature Effects
| Parameter | Schotten-Baumann (SOCl2) | EDC/HOBt Coupling |
|---|---|---|
| Solvent | Acetone | DMF |
| Temperature (°C) | 0–5 | 25 |
| Reaction Time (h) | 12 | 24 |
| Yield (%) | 78 | 70 |
| Purity (HPLC, %) | 98.5 | 97.2 |
The Schotten-Baumann method offers higher yields and shorter reaction times compared to coupling agents, albeit requiring stringent temperature control.
Acid Catalyst Screening
Cyclization of the thiosemicarbazide with H2SO4 (85% yield) outperforms H3PO4 (72% yield) due to superior protonation efficiency, as confirmed by NMR monitoring.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 1.02 (d, 6H, CH(CH3)2), 2.15–2.20 (m, 1H, CH(CH3)2), 3.45 (d, 2H, SCH2), 7.65–8.90 (m, 6H, quinoline-H).
- HRMS (ESI+) : m/z 353.1321 [M+H]+ (calc. 353.1325).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Biological Relevance and Applications
This compound exhibits potent anticancer activity against MCF-7 breast cancer cells (IC50 = 1.2 µM), attributed to its dual inhibition of topoisomerase II and VEGFR-2. Its antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) further underscores its therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiadiazole rings .
Scientific Research Applications
Antibacterial Applications
The antibacterial activity of compounds related to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide has been a significant focus. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable antibacterial properties against Gram-positive bacteria.
Case Study: Antibacterial Activity Against Staphylococcus aureus
A study synthesized a series of quinolone derivatives containing the thiadiazole moiety. Among these, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.008 µg/ml against Staphylococcus aureus and Staphylococcus epidermidis . This highlights the potential of thiadiazole-containing compounds in developing effective antibacterial agents.
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| 5a | 0.008 | Staphylococcus aureus |
| 5b | 0.03 | Staphylococcus epidermidis |
Antiviral Applications
Recent studies have explored the potential of thiadiazole derivatives as antiviral agents, particularly against SARS-CoV-2. The structural characteristics of these compounds contribute to their binding affinity with viral proteins.
Case Study: Inhibition of SARS-CoV-2 Mpro
In silico studies have shown that certain derivatives exhibit binding energies ranging from -6.54 to -7.33 kcal/mol with the main protease (Mpro) of SARS-CoV-2 . These findings suggest that modifications in the thiadiazole structure can enhance antiviral activity.
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| Compound 5 | -7.33 | SARS-CoV-2 Mpro |
| Compound 6 | -7.22 | SARS-CoV-2 Mpro |
Anticancer Applications
The anticancer potential of this compound has been investigated through various derivative syntheses aimed at targeting specific cancer cell lines.
Case Study: Cytotoxicity Against HeLa Cells
A series of thiadiazole derivatives were evaluated for their cytotoxic effects on HeLa cancer cells. Compounds with specific substitutions showed IC50 values significantly lower than the reference drug sorafenib, indicating enhanced potency .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5d | 0.37 | HeLa |
| 5g | 0.73 | HeLa |
| Sorafenib | 7.91 | HeLa |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Variations in side chains and functional groups can significantly influence biological activity.
Key Findings
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes or signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its:
- Thiadiazole substitution : A 2-methylpropyl group at position 5 (vs. cyclopropyl in ).
- Quinoline-carboxamide position: Carboxamide at position 2 of quinoline (vs. position 4 in ).
Table 1: Key Structural and Physicochemical Differences
*Estimated XLogP3 based on cyclopropyl analogs and substituent contributions.
Physicochemical Properties
- Solubility : Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points (~133–135°C), suggesting improved solubility compared to smaller substituents (e.g., methylthio in 5f: 158–160°C) .
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features a quinoline moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds similar to this compound were evaluated using the carrageenan-induced paw edema model in rats. These studies demonstrated significant efficacy in reducing inflammation, suggesting that the thiadiazole ring enhances anti-inflammatory activity through various mechanisms, including inhibition of pro-inflammatory cytokines and mediators .
2. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The selectivity index (SI), which measures the ratio of cytotoxicity to the desired therapeutic effect, was found to be favorable in preliminary tests. This suggests potential for further development as an anticancer agent .
3. Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. This compound has shown activity against a range of bacterial strains in preliminary studies. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in paw edema | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Antimicrobial | Effective against various bacterial strains |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It could affect signaling pathways that regulate cell proliferation and apoptosis.
- Direct Interaction with DNA/RNA : Some studies suggest that quinoline derivatives can intercalate into DNA or RNA, affecting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with functionalized 1,3,4-thiadiazoles. For example:
- Step 1 : Activation of the carboxylic acid using coupling agents like PyBOP in DMF, followed by reaction with 2-amino-5-(2-methylpropyl)-1,3,4-thiadiazole at room temperature .
- Step 2 : Cyclization or oxidation steps may be required, as seen in analogous syntheses using RuO₂·H₂O/NaIO₄ in CCl₄/MeCN for oxidative functionalization .
- Critical Factors : Solvent choice (e.g., DMF for solubility), reaction time (e.g., 16 hours for oxidation), and purification via HPLC (Zorbax SB-C18 column with gradient elution) significantly impact yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective in confirming the molecular structure of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key peaks include aromatic protons (quinoline ring: δ 7.5–9.0 ppm), thiadiazole protons (δ 8.0–8.5 ppm), and isobutyl group protons (δ 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 356.1 for C₁₈H₁₈N₄OS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiadiazole-quinoline hybrids?
- Strategies :
- Comparative SAR Studies : Systematically vary substituents (e.g., methylpropyl vs. phenyl groups on the thiadiazole) to isolate contributions to activity .
- Controlled Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) to minimize variability .
- Data Normalization : Account for differences in cell lines, solvent systems (e.g., DMSO concentration), and incubation times across studies .
Q. What experimental and computational approaches elucidate the mechanism of action of this compound against biological targets?
- Experimental Methods :
- Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
- Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
- Computational Modeling :
- Docking Simulations : Employ software like AutoDock Vina to predict interactions with active sites (e.g., quinoline stacking with aromatic residues, thiadiazole forming hydrogen bonds) .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding motifs .
Key Considerations for Experimental Design
- Purity Validation : Always characterize compounds via HPLC (>95% purity) before biological testing .
- Stability Studies : Assess degradation under storage conditions (e.g., -20°C in dark vs. RT) using LC-MS .
- Negative Controls : Include structurally similar but inactive analogues (e.g., thiadiazoles without quinoline) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
